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Compound of Interest

Compound Name: (R)-3-Iodo-1-methyl-piperidine

Cat. No.: B7985475

Get Quote

The piperidine ring is a cornerstone of modern medicinal chemistry, representing one of the

most prevalent heterocyclic scaffolds in pharmaceuticals approved by the U.S. Food and Drug

Administration (FDA).[1][2] Its derivatives form the structural core of drugs across a multitude of

therapeutic areas, including CNS modulators, antihistamines, and analgesics.[1][2] The power

of the piperidine scaffold lies in its conformational flexibility and its ability to present

substituents in a well-defined three-dimensional arrangement, enabling precise interactions

with biological targets.

The introduction of stereochemistry elevates this utility to a higher plane. The three-

dimensional arrangement of atoms is critical in drug development, as enantiomers of a chiral

drug can exhibit vastly different pharmacological and toxicological profiles.[3] One enantiomer

may produce the desired therapeutic effect, while the other could be inactive or even harmful.

[3] Consequently, the synthesis of enantiomerically pure molecules is a paramount objective in

pharmaceutical research.

(R)-3-Iodo-1-methyl-piperidine is a chiral building block, or synthon, of significant interest. It

combines the proven piperidine framework with two key features: a defined stereocenter at the

C3 position and a versatile iodine substituent. The iodine atom serves as an excellent leaving

group and a handle for advanced synthetic transformations, such as cross-coupling reactions.
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This guide provides a comprehensive technical overview of the synthesis, properties, and

applications of (R)-3-Iodo-1-methyl-piperidine for professionals in drug discovery and

chemical development.

Molecular Structure and Physicochemical
Properties
(R)-3-Iodo-1-methyl-piperidine is a chiral, non-aromatic heterocyclic compound. The core

structure consists of a saturated six-membered ring containing one nitrogen atom, which is

substituted with a methyl group. The key features are the iodine atom and the stereocenter at

the C3 position, which is fixed in the (R)-configuration.

Property Value Source

Chemical Name (R)-3-Iodo-1-Methyl-piperidine [4]

CAS Number 1354017-16-5 [4]

Molecular Formula C₆H₁₂IN [4]

Molecular Weight 225.07 g/mol [4]

Appearance

Predicted: Colorless to pale

yellow liquid or low-melting

solid

N/A

Solubility

Predicted: Soluble in organic

solvents like dichloromethane,

methanol, and ethanol.

[5]

Stereoselective Synthesis: From Racemic Precursor
to Chiral Product
The most direct and efficient synthesis of (R)-3-Iodo-1-methyl-piperidine begins with its

corresponding chiral alcohol, (R)-3-Hydroxy-1-methylpiperidine. A robust and scalable method

to obtain this precursor involves the enzymatic kinetic resolution of the inexpensive racemic

alcohol.[6] This is followed by a standard chemical conversion of the hydroxyl group to an

iodide.
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Experimental Protocol 1: Lipase-Catalyzed Kinetic
Resolution of (±)-1-Methylpiperidin-3-ol
This protocol leverages the high enantioselectivity of lipases to separate the enantiomers of the

precursor alcohol. The causality behind this choice is the mild reaction conditions and high

enantiomeric excess (ee) achievable, which are often superior to classical chemical

resolutions.[6]

Methodology:

Acetylation: To a solution of racemic 1-methylpiperidin-3-ol and a suitable acyl donor (e.g.,

vinyl acetate) in an organic solvent (e.g., toluene), add Candida antarctica lipase B (CALB).

Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., 30-40 °C) and monitor

the reaction progress by gas chromatography (GC) or thin-layer chromatography (TLC). The

reaction is stopped at approximately 50% conversion to maximize the enantiomeric excess

of both the remaining alcohol and the formed acetate.

Workup: Filter off the enzyme. The filtrate contains the unreacted (S)-alcohol and the

acetylated (R)-acetate.

Enrichment (Deacetylation): The (R)-acetate is isolated and then subjected to a second

lipase-catalyzed reaction, this time for deacetylation (hydrolysis) in an aqueous buffer. This

step further enriches the enantiomeric purity of the desired (R)-3-Hydroxy-1-

methylpiperidine.[6]

Validation: The enantiomeric excess of the final (R)-alcohol product must be determined

using a self-validating system like chiral High-Performance Liquid Chromatography (HPLC).

Experimental Protocol 2: Iodination via Appel Reaction
With the enantiomerically pure alcohol in hand, the hydroxyl group is converted to an iodide.

The Appel reaction is an excellent choice for this transformation due to its reliability and mild

conditions, which minimize the risk of side reactions or racemization.

Methodology:
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Reagent Preparation: In a fume hood, dissolve triphenylphosphine (PPh₃) in a dry, inert

solvent such as dichloromethane (DCM) or acetonitrile under a nitrogen atmosphere.

Iodine Addition: Cool the solution in an ice bath (0 °C) and add iodine (I₂) portion-wise. The

solution will turn into a dark brown slurry of the triphenylphosphine-iodine complex.

Substrate Addition: Add a solution of (R)-3-Hydroxy-1-methylpiperidine and a mild base like

imidazole or pyridine to the reaction mixture. The base neutralizes the HI generated during

the reaction.

Reaction: Allow the reaction to warm to room temperature and stir until TLC or LC-MS

analysis indicates complete consumption of the starting alcohol.

Purification and Validation: Quench the reaction with an aqueous solution of sodium

thiosulfate to remove excess iodine. Extract the product with an organic solvent, dry the

organic layer, and concentrate it under reduced pressure. The crude product is then purified

by column chromatography on silica gel. The structure and purity of the final (R)-3-Iodo-1-
methyl-piperidine should be confirmed by NMR and MS analysis.
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Step 1: Enzymatic Resolution

Step 2: Iodination
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Caption: Synthetic workflow for (R)-3-Iodo-1-methyl-piperidine.
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Reactivity and Synthetic Utility
The primary site of reactivity in (R)-3-Iodo-1-methyl-piperidine is the carbon-iodine bond.

Iodine is an excellent leaving group, making the C3 position highly susceptible to nucleophilic

substitution (Sₙ2) reactions. This allows for the straightforward introduction of a wide variety of

functional groups (e.g., azides, cyanides, amines, thiols) with inversion of stereochemistry,

leading to the corresponding (S)-substituted products.

Furthermore, the C-I bond makes this compound an ideal substrate for modern palladium- or

copper-catalyzed cross-coupling reactions. This is a critical feature for drug development

professionals, as it enables the construction of complex molecular architectures. Key

transformations include:

Suzuki Coupling: Formation of a C-C bond with boronic acids/esters.

Sonogashira Coupling: Formation of a C-C bond with terminal alkynes.

Buchwald-Hartwig Amination: Formation of a C-N bond with amines.

Heck Coupling: Formation of a C-C bond with alkenes.

Spectroscopic and Analytical Characterization
Rigorous characterization is essential to confirm the identity, purity, and stereochemical

integrity of the title compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

¹H NMR: The spectrum is expected to show a singlet for the N-methyl protons around 2.2-

2.5 ppm. The protons on the piperidine ring will appear as a series of complex multiplets.

The proton at C3 (the CH-I group) will be the most downfield of the ring protons (likely >

4.0 ppm) due to the deshielding effect of the iodine atom.

¹³C NMR: The spectrum will display six distinct signals corresponding to the six carbon

atoms. The carbon attached to the iodine (C3) will be significantly shifted upfield compared

to its alcohol precursor, typically appearing in the 20-40 ppm range.
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Mass Spectrometry (MS): The mass spectrum should show a clear molecular ion peak (M⁺)

at m/z = 225. A characteristic fragmentation pattern would involve the loss of the iodine atom

(m/z = 127) or the entire iodo-substituent.[7]

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by C-H stretching

vibrations just below 3000 cm⁻¹ and the absence of the broad O-H stretch (around 3300

cm⁻¹) seen in the alcohol precursor.

Chiral HPLC: This is the definitive analytical technique to confirm the enantiomeric purity of

the final product. Using a suitable chiral stationary phase, the (R) and (S) enantiomers can

be resolved, allowing for precise quantification of the enantiomeric excess.

Safety, Handling, and Storage
While a specific safety data sheet for (R)-3-Iodo-1-methyl-piperidine is not widely available,

safe handling procedures can be established based on related compounds.

Handling: The compound should be handled in a well-ventilated laboratory fume hood.[8]

Personal protective equipment (PPE), including safety glasses with side shields, chemical-

resistant gloves (e.g., nitrile), and a lab coat, is mandatory.[8][9] Avoid inhalation of vapors

and direct contact with skin and eyes.[8]

Hazards: Piperidine derivatives are often flammable and can cause skin, eye, and

respiratory irritation.[5][10][11] Alkyl iodides can be reactive and should be treated as

potentially toxic and mutagenic.[12]

Storage: The compound should be stored in a tightly sealed, amber-colored vial to protect it

from light, as iodo-compounds can be light-sensitive.[12] Store in a cool, dry, and well-

ventilated area away from heat, sparks, and incompatible materials such as strong oxidizing

agents.[13]

Conclusion
(R)-3-Iodo-1-methyl-piperidine stands out as a highly valuable and versatile chiral building

block for pharmaceutical and agrochemical research. Its stereochemically defined piperidine

core, combined with the synthetically tractable C-I bond, provides a powerful platform for

generating diverse libraries of complex, enantiomerically pure molecules. The robust synthetic
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route, starting from an inexpensive racemic precursor, further enhances its appeal for both

discovery and development phases. For researchers aiming to leverage the proven structural

and pharmacological benefits of the piperidine scaffold, this compound offers a strategic entry

point for creating novel and potent chemical entities.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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